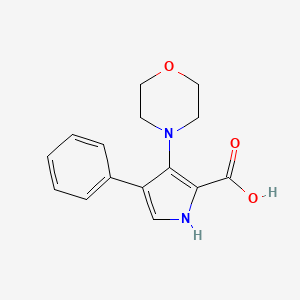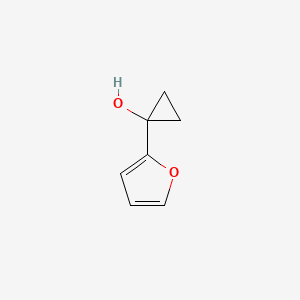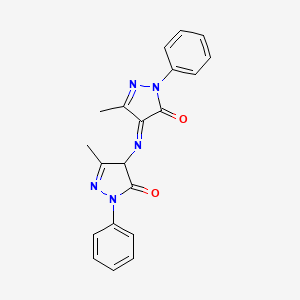
(4S,4'S)-2,2'-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound featuring two oxazole rings connected by a propane bridge and substituted with phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Introduction of the Propane Bridge: The propane bridge is introduced through a coupling reaction, often using reagents like alkyl halides or tosylates.
Substitution with Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution or through the use of phenyl-substituted starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazoles. Substitution reactions can lead to a variety of phenyl-substituted derivatives.
科学研究应用
Chemistry
In chemistry, (4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in catalytic reactions makes it valuable for producing enantiomerically pure compounds.
Biology
The compound’s structural features allow it to interact with biological molecules, making it a candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the synthesis of fine chemicals and as a building block for more complex molecules. Its stability and reactivity make it suitable for various applications, including materials science and polymer chemistry.
作用机制
The mechanism by which (4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers and functional groups enable it to form specific interactions, influencing biological pathways and catalytic processes.
相似化合物的比较
Similar Compounds
(4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole): Similar structure but with an ethane bridge instead of propane.
(4S,4’S)-2,2’-(Butane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole): Features a butane bridge, leading to different steric and electronic properties.
Uniqueness
(4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific bridge length and the resulting spatial arrangement of the oxazole rings and phenyl groups. This unique structure imparts distinct reactivity and interaction profiles compared to its analogs.
By understanding the detailed properties and applications of (4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole), researchers can better utilize this compound in various scientific and industrial fields.
属性
分子式 |
C21H22N2O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H22N2O2/c1-2-17(20-22-18(13-24-20)15-9-5-3-6-10-15)21-23-19(14-25-21)16-11-7-4-8-12-16/h3-12,17-19H,2,13-14H2,1H3/t18-,19-/m1/s1 |
InChI 键 |
SHWZXQYFRCZGHB-RTBURBONSA-N |
手性 SMILES |
CCC(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4 |
规范 SMILES |
CCC(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



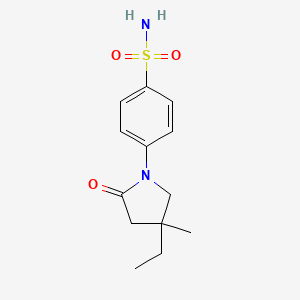
![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
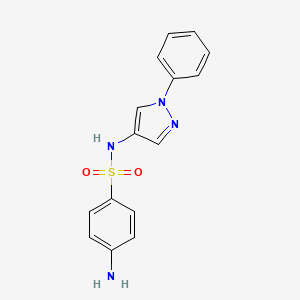
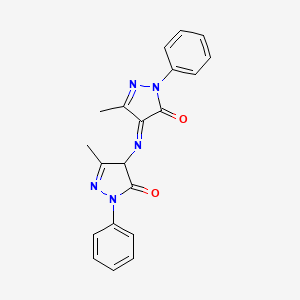
![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
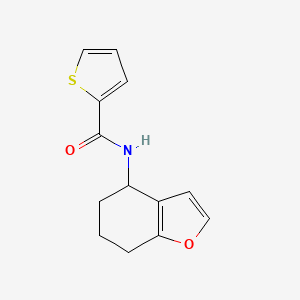
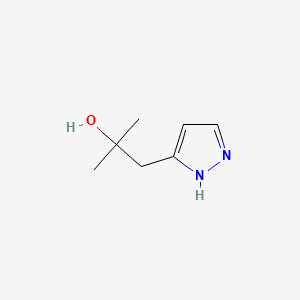
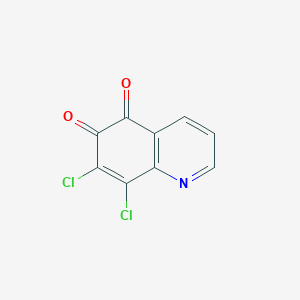
![4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12891466.png)
![N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline](/img/structure/B12891467.png)
